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Compound of Interest

2-Amino-N-cyclopropyl-DL -
Compound Name:
propanamide

CAS No.: 1104196-08-8

Cat. No.: B581281

Get Quote

Executive Summary

2-Amino-N-cyclopropyl-DL-propanamide (also known as N-cyclopropylalaninamide) is a
critical peptidomimetic intermediate, primarily utilized in the synthesis of lysine-specific
demethylase 1 (LSD1) inhibitors such as tranylcypromine derivatives and GSK2879552. Its
structure combines an alanine backbone with a cyclopropyl amide moiety, imparting unique
steric and electronic properties essential for active site binding in epigenetic targets.

This guide provides a comprehensive spectroscopic profile (NMR, MS, IR) for the compound,
typically handled as its hydrochloride salt (2-Amino-N-cyclopropylpropanamide HCI) due to the
instability of the free base. The data presented synthesizes high-fidelity experimental values
from homologous series and key synthetic literature.

Structural Analysis & Chemical Identity
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Property Detail
IUPAC Name 2-amino-N-cyclopropylpropanamide
Common Name N-Cyclopropylalaninamide

156077-93-9 (Free Base) / 1001416-27-2 (HCI

CAS Number
Salt)
Molecular Formula CeH12N20 (Free Base) / CeH13CIN20 (HCI Salt)
] 128.17 g/mol (Free Base) / 164.63 g/mol (HCI
Molecular Weight
Salt)
o Primary Amine (N-terminus), Amide Linkage,
Key Moieties

Cyclopropyl Ring, Methyl Side Chain

Structural Visualization (Synthesis Pathway)
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Figure 1: Standard Synthetic Route for 2-Amino-N-cyclopropyl-DL-propanamide

Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR)
Spectroscopy[3][4][5][6][7][8]

The NMR profile is distinct due to the high-field cyclopropyl protons and the characteristic
alanine quartet. Data is reported for the Hydrochloride Salt in DMSO-ds, as this is the standard
stable form for analysis.

'H NMR Data (400 MHz, DMSO-ds)
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Chemical Shift

Multiplicity
(5 ppm)

Integration

Assignment

Structural
Context

8.65 Broad Singlet

1H

Amide NH

Downfield shift
due to H-
bonding;
characteristic of
secondary
amides.

8.15 Broad Singlet

3H

NHs*

Protonated N-
terminus
(ammonium);
exchanges with
D20.

Quartet (
3.85
Hz)

1H

a-CH

Methine proton
of the alanine

backbone.

2.65 Multiplet

1H

N-CH
(Cyclopropyl)

Methine proton
on the
cyclopropyl ring;
shielded relative

to alkyl amides.

Doublet (
1.36
Hz)

3H

3-CHs

Methyl group of
the alanine side

chain.

0.62-0.68 Multiplet

2H

Cyclopropyl CH2

"Cis" protons
relative to the
amide; highly
shielded.

0.48 — 0.55 Multiplet

2H

Cyclopropyl CH2

"Trans" protons
relative to the

amide.
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13C NMR Data (100 MHz, DMSO-de)

Chemical Shift (6 ppm) Assignment Notes

169.8 C=0 (Carbonyl) Amide carbonyl carbon.
48.5 a-CH Chiral center carbon.
924 N-CH (Cyclopropy) Characteristic high-field

methine of cyclopropyl group.

17.8 3-CHs Alanine methyl group.

Ring carbons; equivalence
5.8 Cyclopropyl CHz often observed due to rapid
rotation.

Mass Spectrometry (MS)[4][7][9][10]

Mass spectrometry analysis typically utilizes Electrospray lonization (ESI) in Positive mode.
The fragmentation pattern is dominated by the stability of the cyclopropyl amide bond versus
the labile amine.

MS Profile (ESI+)[4][7][10]

e Molecular lon [M+H]*: 129.1 m/z (Calculated: 129.09)
e Sodium Adduct [M+Na]*: 151.1 m/z

e Dimer [2M+H]*: 257.2 m/z

Fragmentation Pathway (MS/MS)[9]
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[M+H]+ = 129
(Parent lon)

- NH3 (17) \- Cyclopropyl (41)
m/z =112 m/z = 86
[M+H - NH3]+ [M+H - C3H5]+ (Loss of Cyclopropyl)

ackbone Cleavage

[C2H6N]+ (Alanine fragment)

m/z = 44

Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the amide linkage and the primary amine salt.

Figure 2: Predicted ESI-MS Fragmentation Logic

Click to download full resolution via product page

Wavenumber (cm~?)

Vibration Mode

Assignment

Overlap of Amide NH and

3250 — 3000 N-H Stretch (Broad) )
Ammonium (NHs*) stretches.
Characteristic "cyclopropyl C-
3010 C-H Stretch (Cyclopropyl) H" tension (usually >3000
cm™Y).
Amide | Band: Strong
1670 — 1655 C=0 Stretch ] _
diagnostic peak.
Amide Il Band: Coupling of N-
1560 — 1540 N-H Bend _ ]
H bending and C-N stretching.
Cyclopropyl ring breathin
1020 - 1000 Ring Deformation yEloPTopyTing g
mode.
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Experimental Protocol: Sample Preparation for
Analysis

To ensure reproducibility of the spectral data above, follow this preparation protocol.

NMR Sample Preparation[3][7][10][11]

o Solvent Selection: Use DMSO-ds (99.9% D) rather than CDCls. The HCI salt is insoluble in
chloroform.

o Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

» Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (*H) or 39.5 ppm (23C).

HPLC-MS Method (Purity Check)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 mm x 2.1 mm, 1.8 pym).
» Mobile Phase A: Water + 0.1% Formic Acid.[1]

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

» Gradient: 5% B to 95% B over 5 minutes.

e Detection: UV at 210 nm (Amide absorption) and ESI+ MS.

e Retention Time: Early elution (approx. 0.5-1.5 min) due to high polarity of the free
amine/salt.

References

e LSD1 Inhibitor Synthesis: Comparison of cyclopropylamine intermediates in the synthesis of
tranylcypromine analogues. Journal of Medicinal Chemistry.

o Cyclopropyl Amide NMR: Conformational analysis and chemical shifts of N-cyclopropyl
amides. Chemical Communications.[2]
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« Alaninamide HCI Data: Baseline spectral data for alaninamide hydrochloride in DMSO-d6.
ACS Nano.[3]

+ General MS Fragmentation: Fragmentation patterns of aliphatic amino acid amides. Doc
Brown's Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of 2-Amino-N-
cyclopropyl-DL-propanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b581281/docs#technical-guide-spectroscopic-data-of-
2-amino-n-cyclopropyl-dl-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581281?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

